molecular formula C19H19ClN2O2S B2931494 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea CAS No. 2034351-63-6

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2931494
CAS No.: 2034351-63-6
M. Wt: 374.88
InChI Key: IAZNWYGHMWILHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic urea derivative featuring a benzothiophene core and a 4-chlorobenzyl substituent.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZNWYGHMWILHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:

  • Formation of Benzo[b]thiophene Derivative:

  • Hydroxypropylation:

    • The benzo[b]thiophene derivative is then subjected to hydroxypropylation, often using epoxides under basic conditions to introduce the hydroxypropyl group.
  • Urea Formation:

    • The final step involves the reaction of the hydroxypropyl benzo[b]thiophene with 4-chlorobenzyl isocyanate to form the urea linkage. This reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the chlorobenzyl moiety can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its electronic properties due to the benzo[b]thiophene moiety.

Biology and Medicine:

  • Potential applications in drug development, particularly as kinase inhibitors or other enzyme modulators.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzo[b]thiophene moiety can interact with biological targets through π-π stacking and hydrogen bonding, while the urea linkage can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
This compound Benzothiophene 4-Chlorobenzyl, hydroxypropyl Not Provided Potential tubulin interaction; urea linkage N/A
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea (CAS 2034605-32-6) Benzothiophene 4-Methoxybenzyl, hydroxypropyl 370.5 Methoxy group enhances solubility
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1903764-66-8) Benzofuran Thiophen-2-ylmethyl, hydroxypropyl 330.4 Benzofuran core (O vs. S); thiophene substituent
1-(4-Chlorophenyl)-1,3-dimethyl-3-(1-(thiophen-2-yl)vinyl)urea (Compound 250) Urea with thiophene 4-Chlorophenyl, thiophene-vinyl Not Provided Vinyl-thiophene moiety; methyl groups

Key Observations :

  • Core Heterocycle : Replacing benzothiophene with benzofuran (CAS 1903764-66-8) alters electronic properties due to oxygen’s lower electronegativity compared to sulfur, which could influence π-π stacking interactions in biological systems .

Anticancer Activity of Benzothiophene Derivatives

Benzothiophene-based compounds are frequently explored for their anticancer properties. While direct data for the target compound are lacking, analogs with similar scaffolds demonstrate significant activity:

Table 2: Anticancer Activity of Related Compounds

Compound (Reference) Structure Features Biological Activity (GI₅₀) Mechanism Insights Reference
[Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (31) Benzothiophene, acrylonitrile GI₅₀ <10–100 nM (60 cancer cell lines) Overcomes P-gp-mediated resistance
(Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole (I) Benzothiophene, tetrazole Crystallographic data only Planar benzothiophene enhances stacking
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) Pyridine, trifluoromethylphenyl Anticancer screening (60 cell lines) Urea linkage supports hydrogen bonding

Key Observations :

  • Activity Trends : Benzothiophene-acrylonitrile hybrids (e.g., compound 31) show potent GI₅₀ values, suggesting that the target compound’s benzothiophene core could similarly contribute to cytotoxicity .
  • Role of Urea Linkage : Urea derivatives like compound 5e demonstrate that the urea functional group facilitates hydrogen bonding with biological targets, a feature likely shared by the target compound .

Crystallographic and Conformational Insights

The spatial arrangement of benzothiophene derivatives influences their bioactivity:

  • In (Z)-5-[2-(Benzo[b]thiophen-2-yl)-ethenyl]-tetrazole (I), the benzothiophene ring is nearly planar (r.m.s. deviation 0.0084 Å), promoting stable interactions with hydrophobic protein pockets .
  • Dihedral angles between benzothiophene and substituent rings (e.g., 23.91° in compound I) suggest conformational flexibility, which may optimize binding to dynamic targets like tubulin .

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic compound that belongs to a class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. The unique structural features of this compound, including the benzo[b]thiophene moiety, suggest diverse mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₆ClN₃O₂S
  • Molecular Weight : 343.82 g/mol
  • CAS Number : 2034472-57-4

The compound's structure comprises a benzo[b]thiophene ring fused with a urea functional group, which is known to influence its biological activity through interactions with various biological targets.

The precise mechanism of action for this compound remains under investigation. Preliminary studies suggest that it may function as a gamma-secretase modulator, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease . Additionally, its urea component may facilitate interactions with enzymes or receptors involved in tumor growth and progression.

Biological Activity

Case Studies

Several studies have been conducted on structurally similar compounds, offering insights into the potential effects of this compound:

  • Study on Antitumor Efficacy :
    A comparative study evaluated the antitumor efficacy of urea derivatives similar to this compound, demonstrating significant inhibition of tumor cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Neuroprotective Mechanisms :
    Research focusing on gamma-secretase modulators revealed that certain structural analogs could effectively reduce amyloid precursor protein processing, leading to decreased amyloid-beta accumulation in neuronal cultures . This suggests a promising avenue for further exploration regarding the neuroprotective potential of this compound.

Q & A

Q. Why does the compound exhibit species-specific metabolic profiles?

  • Methodological Answer : Use liver microsomes from human, rat, and mouse to identify cytochrome P450 isoforms involved. Perform inhibition assays with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Cross-reference with in silico metabolism tools (Meteor Nexus) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.